Kaempferol 5,7,4'-trimethyl ether
Description
Context within the Flavonoid Class of Natural Products
Kaempferol (B1673270) 5,7,4'-trimethyl ether belongs to a large and diverse class of plant-derived secondary metabolites known as flavonoids. nih.gov Specifically, it is a derivative of kaempferol, a well-studied flavonol found in a variety of plants. nih.govontosight.ai Flavonoids are characterized by a polyphenolic structure and are recognized for their broad range of therapeutic applications, including antioxidant, anti-inflammatory, and anticancer properties. nih.govmdpi.com Kaempferol 5,7,4'-trimethyl ether is distinguished from its parent compound, kaempferol, by the presence of methyl groups at the 5, 7, and 4' positions of the flavone (B191248) backbone. ontosight.ai This structural modification significantly influences its chemical and biological characteristics.
Research Significance of Methylated Flavonols
The methylation of hydroxyl groups on the flavonoid scaffold, as seen in this compound, is of considerable interest in chemical biology and drug discovery. a2bchem.com This modification can lead to several advantageous changes in the molecule's properties. Methylation can enhance the metabolic stability of flavonoids by protecting the hydroxyl groups from conjugation reactions, such as glucuronidation and sulfation, which are primary routes of elimination from the body. nih.govacs.org This increased stability can lead to improved oral bioavailability, allowing for greater systemic exposure and potentially enhanced therapeutic efficacy. nih.govacs.org
Furthermore, the addition of methyl groups increases the lipophilicity of the flavonoid, which can facilitate its transport across biological membranes. nih.gov Research has also indicated that methylation can modulate the biological activities of flavonoids, in some cases leading to increased potency in inhibiting cancer cell proliferation. nih.gov The unique structural features of methylated flavonols like this compound make them valuable tools for developing novel therapeutic agents with potentially improved pharmacological profiles. a2bchem.com
Chemical and Physical Properties
Below is a summary of the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C18H16O6 |
| Molecular Weight | 328.32 g/mol |
| CAS Number | 1098-92-6 |
| Appearance | Not specified in provided results |
| Solubility | Not specified in provided results |
Reported Biological Activities
This compound has been investigated for a range of biological activities, as detailed in the following table.
| Biological Activity | Research Context |
| Antioxidant | The compound's ability to scavenge free radicals contributes to its antioxidant properties. ontosight.ai |
| Anti-inflammatory | It has been shown to inhibit pro-inflammatory enzymes. ontosight.ai |
| Anticancer | Research suggests it can induce apoptosis (programmed cell death) in cancer cells. ontosight.ai |
Detailed Research Findings
Scientific investigations into this compound have revealed its potential as a bioactive compound. Studies have attributed its antioxidant, anti-inflammatory, and anticancer effects to its specific chemical structure. ontosight.ai The presence of methoxy (B1213986) groups is believed to play a crucial role in these activities. ontosight.ai The compound's ability to modulate cellular signaling pathways is an active area of research, with potential implications for the development of treatments for chronic diseases. a2bchem.com
Furthermore, this compound serves as a versatile building block in chemical synthesis. a2bchem.com Its structural framework allows for further chemical modifications to create more complex flavonoid derivatives with tailored biological functions. a2bchem.com This makes it a valuable intermediate in the synthesis of novel pharmacological agents. a2bchem.com While research indicates that methylated flavonoids can inhibit tumor cell proliferation, further studies are needed to fully understand their potential as cancer therapeutic or preventative agents. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)18-17(20)16(19)15-13(23-3)8-12(22-2)9-14(15)24-18/h4-9,20H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPXJCVFCJANKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Isolation Methodologies for Kaempferol 5,7,4 Trimethyl Ether
Botanical Sources and Distribution
Kaempferol (B1673270) 5,7,4'-trimethyl ether, a specific methylated flavone (B191248), has been identified in various plant species. Its distribution is not as widespread as its parent compound, kaempferol, but it is a notable constituent in certain botanical sources. The primary documented natural source of this compound is the rhizomes of Curcuma aromatica Salisb. tocric.com. Research has also pointed to its presence in other plants, highlighting its role as a natural product within the flavonoid chemical group.
| Botanical Source | Plant Part |
| Curcuma aromatica | Rhizomes tocric.com |
This table is interactive. Click on the headers to sort.
While the user-specified compound is Kaempferol 5,7,4'-trimethyl ether, it is important to note that other methylated derivatives of kaempferol exist and are found in a variety of plants. For instance, Kaempferol 3,7,4'-trimethyl ether has been isolated from the leaves of Siparuna gigantotepala and the rhizomes of Curcuma aromatica. ambeed.commedchemexpress.com Other related compounds like Kaempferol 7,4'-dimethyl ether and various other mono- and di-methylated ethers are found in ferns such as those from the Cheilanthes and Notholaena genera. nih.gov
Advanced Chromatographic and Extraction Techniques for Isolation
The isolation of this compound from its natural sources, such as Curcuma aromatica rhizomes, involves a multi-step process utilizing various extraction and chromatographic techniques. The general procedure is designed to separate the desired flavonoid from a complex mixture of other plant metabolites.
The process typically begins with the extraction of the plant material, often the dried and powdered rhizomes, using an organic solvent. For flavonoids, solvents like ethanol (B145695), methanol, dichloromethane (B109758), or petroleum ether are commonly employed. asianpubs.orgsmujo.idnih.gov For instance, in studies on Curcuma species, dried rhizomes are macerated or extracted using a Soxhlet apparatus with a solvent such as dichloromethane or ethanol to create a crude extract. smujo.idnih.gov
Following initial extraction, the crude extract undergoes purification, which heavily relies on chromatographic methods.
Column Chromatography (CC): This is a fundamental technique for the separation of compounds from the crude extract. The extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A mobile phase, consisting of a solvent system like petroleum ether-ethyl acetate (B1210297) or chloroform-methanol, is then passed through the column. asianpubs.orgsmujo.id Fractions are collected sequentially and analyzed, often using Thin-Layer Chromatography (TLC), to identify those containing the target compound.
Thin-Layer Chromatography (TLC): TLC is used for both monitoring the progress of the column chromatography separation and for preliminary identification of compounds. smujo.id By comparing the Retention Factor (Rf) value of a spot on the TLC plate with that of a known standard, researchers can tentatively identify the presence of the desired compound in the collected fractions. walisongo.ac.id
High-Performance Liquid Chromatography (HPLC): For final purification and quantification, HPLC is often the method of choice. asianpubs.orgresearchgate.net It offers higher resolution and sensitivity compared to column chromatography. An analytical sample from the enriched fraction is injected into the HPLC system, and the compound is identified based on its retention time compared to a pure standard. nih.gov Preparative HPLC can then be used to isolate the pure compound in larger quantities.
A general workflow for the isolation of flavonoids from Curcuma rhizomes is summarized below:
| Step | Technique | Description |
| 1. Preparation | Grinding/Drying | Plant material (e.g., rhizomes) is dried and ground to a fine powder to increase surface area for extraction. |
| 2. Extraction | Maceration / Soxhlet | The powdered material is soaked in or continuously extracted with a solvent (e.g., dichloromethane, ethanol) to dissolve the flavonoids and other organic compounds. nih.gov |
| 3. Concentration | Rotary Evaporation | The solvent from the crude extract is removed under reduced pressure to yield a concentrated extract. asianpubs.org |
| 4. Fractionation | Column Chromatography | The concentrated extract is separated into fractions using a silica gel column with a solvent gradient (e.g., petroleum ether-ethyl acetate). asianpubs.orgsmujo.id |
| 5. Monitoring | Thin-Layer Chromatography (TLC) | Fractions are analyzed by TLC to identify those containing the target compound. smujo.id |
| 6. Purification & Analysis | High-Performance Liquid Chromatography (HPLC) | The fractions rich in the target compound are further purified and quantified using HPLC. nih.govresearchgate.net |
This table is interactive. Click on the headers to sort.
Biosynthetic Pathways and Metabolic Engineering Perspectives of Methylated Kaempferols
Precursor Compounds and Core Flavonoid Biosynthesis
The journey to Kaempferol (B1673270) 5,7,4'-trimethyl ether begins with the general phenylpropanoid pathway, which provides the initial building blocks for all flavonoids. The synthesis of the core kaempferol structure is a multi-step process that starts from the aromatic amino acid phenylalanine. nih.gov
Phenylalanine is first converted to p-coumaroyl-CoA through the action of three key enzymes: phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). nih.gov The central reaction in flavonoid biosynthesis then occurs, where one molecule of p-coumaroyl-CoA is condensed with three molecules of malonyl-CoA. This reaction is catalyzed by chalcone (B49325) synthase (CHS), a pivotal enzyme in the pathway, to form naringenin (B18129) chalcone. nih.gov
This open-chain chalcone is then cyclized into a flavanone (B1672756) in a stereospecific reaction. frontiersin.org The enzyme responsible for this intramolecular isomerization is chalcone isomerase (CHI), which converts naringenin chalcone into (2S)-naringenin. nih.govfrontiersin.orgwikipedia.org Naringenin represents a critical branch point in the flavonoid pathway, serving as the precursor for several major classes of flavonoids, including flavanones, flavonols, and anthocyanins. nih.gov
From naringenin, the pathway to kaempferol proceeds through two subsequent enzymatic steps. First, naringenin is hydroxylated at the C-3 position by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol (B1209521). nih.govnih.govresearchgate.net Following this, the enzyme flavonol synthase (FLS) introduces a double bond between the C-2 and C-3 atoms of the C-ring, converting dihydrokaempferol into the flavonol, kaempferol. nih.govresearchgate.netoup.com Some research has also suggested the existence of bifunctional F3H enzymes that can directly convert naringenin to kaempferol. nih.govresearchgate.net
| Enzyme | Abbreviation | Function | Substrate | Product |
|---|---|---|---|---|
| Chalcone Synthase | CHS | Condensation reaction | p-Coumaroyl-CoA + 3x Malonyl-CoA | Naringenin Chalcone |
| Chalcone Isomerase | CHI | Intramolecular cyclization | Naringenin Chalcone | Naringenin |
| Flavanone 3-Hydroxylase | F3H | Hydroxylation | Naringenin | Dihydrokaempferol |
| Flavonol Synthase | FLS | Desaturation (oxidation) | Dihydrokaempferol | Kaempferol |
Enzymatic Methylation Steps and Associated Enzymes
Once the kaempferol backbone is synthesized, the final structural modifications to produce Kaempferol 5,7,4'-trimethyl ether occur through enzymatic methylation. This process is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). nih.govmdpi.com These enzymes facilitate the transfer of a methyl group from the donor molecule, S-adenosyl-L-methionine (SAM), to the hydroxyl groups of the flavonoid substrate. mdpi.comgoogle.com
The methylation of flavonoids serves to increase their lipophilicity and stability, and it can significantly alter their biological activity. mdpi.com The formation of this compound requires the specific methylation of the hydroxyl groups at the C-5, C-7, and C-4' positions of the kaempferol molecule. This is likely a sequential process involving one or more OMTs with distinct regioselectivity. Plant OMTs are known for their ability to target specific positions on the flavonoid rings. nih.govmdpi.com For instance, different OMTs have been identified that specifically methylate the 3'-, 5'-, or 7-hydroxyl groups of various flavonoids. mdpi.comnih.gov
While the specific OMTs responsible for the complete methylation of kaempferol to this compound are not fully characterized in a single organism, the general mechanism is understood. The process involves the binding of both kaempferol and SAM to the active site of the OMT, followed by the nucleophilic attack of a hydroxyl group oxygen on the methyl group of SAM, resulting in a methylated flavonoid and S-adenosyl-L-homocysteine (SAH). google.com The identification and characterization of OMTs with the desired regioselectivity are a key focus of metabolic engineering to produce specific methylated flavonoids. nih.gov
Strategies for Biosynthetic Pathway Elucidation
Elucidating the complex biosynthetic pathways of methylated flavonoids is essential for their subsequent engineering. Researchers employ a variety of strategies to identify genes, characterize enzymes, and understand pathway regulation.
Genomic and Transcriptomic Analysis: High-throughput sequencing allows for the identification of candidate genes encoding biosynthetic enzymes, such as OMTs and FLS. oup.commdpi.com By comparing the transcriptomes of plants that produce high and low levels of a target compound, researchers can identify genes whose expression patterns correlate with the compound's accumulation. oup.com
Heterologous Expression and in vivo Characterization: A powerful technique involves cloning candidate genes into a well-characterized host organism, such as the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli. nih.govnih.gov This allows for the functional testing of the enzyme in a simplified biological system. By providing the engineered microbe with a specific precursor, such as naringenin or kaempferol, and analyzing the products, the precise function and regioselectivity of the enzyme can be determined. nih.govnih.gov
In Vitro Enzyme Assays: To confirm the specific activity of an enzyme, recombinant proteins are produced and purified from the heterologous host. These purified enzymes are then used in in vitro assays with specific substrates. oup.com Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate and identify the reaction products, confirming the enzyme's function. researchgate.net
Metabolic Engineering and Pathway Refactoring: The principles of metabolic engineering are not only used for production but also for pathway elucidation. By overexpressing certain genes or creating knockout mutants, researchers can identify rate-limiting steps and bottlenecks in the pathway. acs.orgoup.comnih.gov For example, the accumulation of an intermediate compound in a knockout mutant can reveal the function of the disabled gene. oup.com
Structural and Computational Biology: Techniques like X-ray crystallography can be used to determine the three-dimensional structure of biosynthetic enzymes. wikipedia.org This structural information, combined with computational methods like molecular docking and homology modeling, provides insights into substrate binding and the catalytic mechanism, which can guide the engineering of enzymes with improved or altered activities. nih.gov
| Strategy | Description | Example Application |
|---|---|---|
| Transcriptomics | Identifying candidate genes by analyzing gene expression profiles in plants. | Pinpointing CnFLS1 as a key gene for flavonol biosynthesis in Camellia. oup.com |
| Heterologous Expression | Expressing plant genes in microorganisms to test enzyme function. | Confirming the activity of a rice F3H enzyme by expressing it in yeast. nih.gov |
| In Vitro Enzyme Assays | Testing the catalytic activity of purified recombinant enzymes with specific substrates. | Verifying that recombinant FLS enzymes convert dihydrokaempferol to kaempferol. oup.com |
| Metabolic Profiling | Using techniques like LC-MS/MS and NMR to identify and quantify metabolites. | Analyzing the conversion of naringenin to kaempferol in an engineered yeast system. researchgate.net |
| Genetic Knockouts | Studying mutant organisms lacking a specific gene to determine its function. | Analyzing ubiquinone levels in Arabidopsis f3h mutants to find pathway connections. oup.com |
Chemical Synthesis and Synthetic Derivatization Strategies for Kaempferol 5,7,4 Trimethyl Ether Analogs
Total Synthesis Approaches for Methylated Kaempferols (e.g., from trimethoxybenzene derivatives)
The total synthesis of kaempferol (B1673270) and its methylated derivatives has been achieved through various routes, often employing readily available starting materials. A concise and effective methodology begins with commercially available 1,3,5-trimethoxybenzene. researchgate.net
One established synthetic pathway involves several key transformations researchgate.net:
Chalcone (B49325) Formation : The synthesis typically starts with the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025) to form a chalcone. For methylated kaempferols, this would involve precursors like 2-hydroxy-4,6-dimethoxyacetophenone and 4-methoxybenzaldehyde (B44291). researchgate.net A more general approach uses 2,4,6-trimethoxyacetophenone and 4-methoxybenzaldehyde condensed in the presence of potassium hydroxide (B78521) (KOH) to yield 2',4',6',4-tetramethoxychalcone. researchgate.net
Cyclization : The resulting chalcone undergoes cyclization to form the flavone (B191248) core. A common method is the Algar-Flynn-Oyamada (AFO) reaction, where the chalcone is subjected to oxidative cyclization using alkaline hydrogen peroxide. Another powerful technique is an iodine (I2)-mediated oxidative cyclization of a 2'-hydroxychalcone (B22705) intermediate. researchgate.net
Hydroxylation and Demethylation : The final steps involve introducing the C3-hydroxyl group and selectively demethylating specific methoxy (B1213986) groups to yield the desired kaempferol derivative. Oxidative hydroxylation can be achieved using reagents like Davis oxaziridine (B8769555) (DDO). researchgate.net Controlled demethylation is often performed using reagents like boron tribromide (BBr3). researchgate.net
An alternative strategy for the flavone backbone involves the Baker-Venkataraman rearrangement, which proceeds via an ortho-O-benzoyl acetophenone intermediate followed by cyclization and dehydration. researchgate.net These modular synthetic methods are advantageous as they allow for the combinatorial synthesis of a library of derivatives by varying the initial acetophenone and benzaldehyde building blocks. researchgate.net
Table 1: Key Intermediates in the Total Synthesis of Methylated Kaempferols
| Compound Name | Role in Synthesis |
|---|---|
| 1,3,5-Trimethoxybenzene | Starting material for the A-ring of the flavonoid. researchgate.net |
| 2,4,6-Trimethoxyacetophenone | A-ring precursor for chalcone synthesis. researchgate.net |
| 4-Methoxybenzaldehyde | B-ring precursor for chalcone synthesis. researchgate.net |
| 2',4',6',4-Tetramethoxychalcone | Key intermediate formed from the condensation of acetophenone and benzaldehyde derivatives. researchgate.net |
Regioselective Methylation and Demethylation Reactions in Flavonol Synthesis
The regioselectivity of methylation and demethylation is critical in the synthesis of specific kaempferol analogs like Kaempferol 5,7,4'-trimethyl ether. The kaempferol scaffold possesses four hydroxyl groups (at C3, C5, C7, and C4') with different reactivities, making direct, selective methylation challenging. beilstein-journals.org Direct methylation with reagents like dimethyl sulfate (B86663) often results in a mixture of products. beilstein-journals.org
The relative reactivity of the hydroxyl groups in flavonoids is generally influenced by their acidity and steric hindrance. For quercetin, a closely related flavonol, the order of methylation has been reported as 7-OH > 3-OH ≈ 4'-OH, with the 5-OH being the most resistant to methylation due to strong intramolecular hydrogen bonding with the C4-carbonyl group. beilstein-journals.org This general trend provides a basis for understanding the selectivity in kaempferol.
To achieve regioselectivity, synthetic chemists employ multi-step strategies involving protection, methylation, and deprotection:
Protection-Methylation-Deprotection Strategy : A common and effective approach involves protecting more reactive hydroxyl groups, methylating the desired position, and then removing the protecting groups. beilstein-journals.orgnih.gov For instance, acetylation can be used to protect all hydroxyl groups, followed by selective deacetylation. Benzyl ethers are also frequently used as protecting groups. beilstein-journals.org A strategy for synthesizing various O-methylated kaempferols relies on the selective benzylation and controllable deacetylation of kaempferol acetates. beilstein-journals.orgnih.gov
Selective Methylation : In some cases, specific hydroxyl groups can be methylated preferentially. For example, the 4'-OH of kaempferol can be selectively methylated as a key step in the synthesis of other natural products like icariin. semanticscholar.org
Demethylation Reactions : The removal of methyl groups is equally important. While harsh reagents like boron tribromide (BBr3) are effective, they can lack selectivity. researchgate.net Milder and more selective methods are continuously being developed. Thiol-assisted, base-catalyzed demethylation/cyclization sequences have been reported for the synthesis of flavones, offering a transition-metal-free alternative. thieme-connect.comthieme-connect.com Electrochemical methods have also been explored for the demethylation of methoxyphenols, presenting a novel approach for functional group transformation under mild conditions. acs.org
The development of these regioselective techniques is essential for the unambiguous synthesis of specific methylated isomers and for building libraries of analogs for structure-activity relationship (SAR) studies. nih.govnih.gov
Design Principles for Novel this compound Derivatives
This compound serves as a valuable scaffold for the design of new therapeutic agents. a2bchem.com The primary goal in designing novel derivatives is to modulate and enhance the inherent biological activities of the flavonoid core, such as its antioxidant, anti-inflammatory, and anticancer properties. a2bchem.comontosight.ai The design principles are guided by an understanding of how specific structural modifications, particularly methylation, impact these activities.
Key design principles include:
Modulating Lipophilicity : O-methylation increases the lipophilicity of flavonoids. nih.gov This is a critical design parameter as it can enhance the molecule's ability to cross cell membranes, thereby improving its bioavailability and access to intracellular targets. The synthesis of derivatives with varying degrees and positions of methylation allows for the fine-tuning of this property.
Enhancing Target Specificity and Potency : Methylation can alter the electronic properties and three-dimensional shape of the molecule, influencing its binding affinity for specific biological targets like enzymes or receptors. nih.gov For example, O-methylation is known to be a crucial modification in plants for producing phytoalexins with enhanced antimicrobial activity. nih.gov By systematically synthesizing different methylation patterns, researchers can explore how these changes affect potency and selectivity towards targets relevant to diseases like cancer or inflammation. a2bchem.com
Improving Metabolic Stability : Hydroxyl groups on flavonoids are common sites for metabolic conjugation (e.g., glucuronidation or sulfation) in the body, which often leads to rapid excretion. Methylating these hydroxyl groups can block these metabolic pathways, thereby increasing the compound's half-life and duration of action.
Introduction of Other Functional Groups : Beyond methylation, derivatization strategies can involve introducing other chemical moieties to explore new interactions with biological targets. a2bchem.com This includes creating glycosylated derivatives or forming complexes with metals, such as antimony, to generate novel antileishmanial agents. researchgate.netnih.gov
Ultimately, the design of novel this compound analogs is an iterative process involving chemical synthesis, biological evaluation, and computational modeling to build a comprehensive understanding of the structure-activity relationships that govern their therapeutic potential. a2bchem.comnih.gov
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Synonyms/Class |
|---|---|
| This compound | 3-Hydroxy-5,7,4'-trimethoxyflavone |
| Kaempferol | 3,5,7,4'-Tetrahydroxyflavone |
| 1,3,5-Trimethoxybenzene | - |
| 2,4,6-Trimethoxyacetophenone | - |
| 4-Methoxybenzaldehyde | p-Anisaldehyde |
| 2',4',6',4-Tetramethoxychalcone | Flavonoid precursor |
| 2'-Hydroxy-4',6',4-trimethoxychalcone | Flavonoid precursor |
| Potassium hydroxide | KOH |
| Iodine | I2 |
| Davis oxaziridine | DDO, 2-(Phenylsulfonyl)-3-phenyloxaziridine |
| Boron tribromide | BBr3 |
| ω-Benzoyloxyphloracetophenone | - |
| Dimethyl sulfate | - |
| Quercetin | 3,5,7,3',4'-Pentahydroxyflavone |
| Acetic anhydride | - |
| Benzyl ether | Protecting group |
| Icariin | Prenylated flavonoid glycoside |
Structure Activity Relationship Sar and Ligand Target Interactions of Kaempferol 5,7,4 Trimethyl Ether
Influence of Methylation Patterns on Biological Activity
The methylation of flavonoids, a process known as O-methylation, is a key structural modification that significantly influences their physicochemical properties and biological functions. nih.govnih.gov This enzymatic process, which attaches methyl groups to the hydroxyl moieties of the flavonoid scaffold, can enhance chemical stability, increase lipophilicity (fat solubility), and improve the molecule's ability to be transported across cellular membranes. nih.govnih.gov Consequently, these changes can lead to altered and often enhanced biological activities, including antiallergic, anticancerous, and cardioprotective effects. researchgate.net
In the case of kaempferol (B1673270) derivatives, methylation at different positions on the flavonoid core leads to a variety of compounds with distinct activities. ontosight.ai The O-methylation of flavonoid aglycones reduces the reactivity of the hydroxyl group and modifies their distribution within cells. nih.gov For instance, Kaempferol 5,7,4'-trimethyl ether is a naturally occurring derivative where the hydroxyl groups at the 5, 7, and 4' positions are replaced by methoxy (B1213986) groups. ontosight.ai This specific pattern of methylation is expected to confer a unique profile of activity compared to the parent compound, kaempferol, and its other methylated isomers.
While direct comparative studies on the bioactivity of this compound versus other specific methylated kaempferols are limited, the general principles of flavonoid methylation suggest that this modification is a critical determinant of efficacy. For example, methylation can impact a flavonoid's ability to modulate epigenetic processes. Kaempferol itself has been shown to affect DNA methylation by inhibiting enzymes like DNA methyltransferases (DNMTs), which could be a mechanism for its anticancer effects. The presence and position of methyl groups on the kaempferol backbone would likely alter these interactions.
The structural diversity provided by methylation is significant; 7- and 4'-methoxylation are common patterns as the corresponding hydroxyl groups are present early in the flavonoid's biosynthesis. nih.gov The specific 5,7,4'-trimethylation pattern suggests a multi-step enzymatic modification, resulting in a compound with potentially fine-tuned biological actions.
Computational Approaches for Ligand-Protein Docking and Binding Affinity Prediction
Computational methods like molecular docking are invaluable tools for predicting how a ligand, such as this compound, will interact with a protein target at the molecular level. These in silico techniques simulate the binding process, providing insights into the binding affinity, orientation, and specific interactions between the small molecule and the amino acid residues of the protein's binding site. nih.gov This information is critical for understanding the compound's mechanism of action and for designing more potent derivatives.
While specific docking studies for this compound with Ebola Virus (EBOV) receptor proteins or Spleen Tyrosine Kinase (Syk) protein are not extensively documented in publicly available literature, numerous studies have explored the interaction of the parent compound, kaempferol, and other flavonoids with a wide array of protein targets. These studies provide a strong framework for understanding how its methylated derivatives might behave.
For example, in the context of viral diseases, flavonoids have been investigated as potential inhibitors of EBOV proteins. A computational study screened a library of flavonoids against four key EBOV proteins: VP40, VP35, VP30, and VP24. nih.gov The top-ranking compounds, gossypetin (B1671993) and taxifolin, demonstrated strong binding energies, suggesting they could be effective multi-target inhibitors. nih.gov Such studies highlight the potential of the flavonoid scaffold to interact with viral proteins, a property that could be retained or even enhanced in methylated derivatives like this compound. The increased lipophilicity from methylation could potentially improve interaction with hydrophobic pockets in viral protein binding sites.
The table below summarizes molecular docking results for the parent flavonoid, kaempferol, with various protein targets identified in network pharmacology studies, illustrating the favorable binding energies that are often observed. A lower binding energy indicates a more stable and favorable interaction.
Table 1: Molecular Docking Binding Energies of Kaempferol with Various Protein Targets
| Target Protein | PDB ID | Binding Energy (kcal/mol) |
|---|---|---|
| AKT1 | 4EJN | -7.39 |
| PTGS2 | 5IKQ | -7.56 |
| MMP9 | 4XCT | -10.10 |
| EGFR | 2GS6 | -5.76 |
This table is interactive. Users can sort columns by clicking on the headers.
These computational predictions are instrumental in prioritizing compounds for further experimental testing and provide a molecular basis for the observed biological activities.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Flavonoid Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, untested compounds, thereby accelerating the drug discovery process. mdpi.com
For flavonoids, QSAR models have been successfully developed to predict a range of biological activities, including antioxidant, enzyme inhibitory, and antipsoriatic effects. nih.gov These models typically use a set of calculated molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic properties, size, shape, and hydrophobicity.
A QSAR study on flavonoids to predict antioxidant activity, for instance, used descriptors derived from Density Functional Theory (DFT), such as Fukui indices, and achieved a good correlation coefficient (R² = 0.8159). nih.gov Another study developed robust QSAR models to predict the antioxidant activity of 46 flavonoids in chemical, enzymatic, and cellular systems, achieving high correlation coefficients (r > 0.94) and demonstrating strong predictive ability. nih.gov
The development of a QSAR model involves several steps:
Data Set Selection: A group of structurally related compounds with experimentally measured biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking the descriptors to the activity. mdpi.com
Validation: The model's statistical significance and predictive power are rigorously tested using internal (e.g., cross-validation) and external validation sets. researchgate.net
The table below presents parameters from various QSAR models developed for flavonoid derivatives, illustrating the statistical quality and predictive capacity of these models.
Table 2: Parameters of Selected QSAR Models for Flavonoid Activities
| Activity Predicted | Model Type | R² (Goodness of Fit) | Q² (Predictive Ability) | Key Descriptor Types |
|---|---|---|---|---|
| Pancreatic Lipase Inhibition | MLR | 0.9444 | Not Reported | Autocorrelation, Eigenvector-based |
| α-Glucosidase Inhibition | 3D-MLR | 0.9336 | 0.8991 | 3D-Descriptors |
| Antioxidant (DPPH Scavenging) | GA-MLR | 0.788 | 0.699 | Quantum-chemical, Dipole Moment |
| Antipsoriatic (Kaempferol analogues) | MLR | 0.687 | 0.5676 | Electrotopological State Indices |
This table is interactive. Users can sort columns by clicking on the headers.
These models underscore the importance of specific structural features for biological activity and can guide the synthesis of novel derivatives, such as isomers of this compound, with potentially enhanced therapeutic properties.
Theoretical Chemical Insights into Molecular Descriptors and Reactivity
Theoretical chemistry, particularly through the application of Density Functional Theory (DFT), provides profound insights into the electronic structure and reactivity of molecules like this compound. mdpi.com DFT calculations can determine a variety of molecular descriptors that are fundamental to understanding a compound's behavior in chemical and biological systems.
Key descriptors derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (Eg) is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap generally implies higher reactivity. acs.org
For flavonoid derivatives, DFT has been used to analyze their structure-activity relationships. For example, a theoretical study on kaempferol glycosides used DFT to optimize their structures and calculate frontier orbitals and electrostatic potential energy. jmb.or.kr The results indicated that the B-ring of the flavonoids is the preferred region for electron donation, which is crucial for activities like radical scavenging. jmb.or.kr
Furthermore, DFT can be used to calculate local reactivity descriptors, such as Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. nih.gov This level of detail is essential for understanding how a molecule like this compound interacts with specific residues in a protein's active site.
The insights gained from these theoretical calculations are not merely academic; they have practical applications in fields like QSAR, where DFT-derived descriptors can be used to build more accurate predictive models. nih.gov By understanding the electronic basis of a molecule's activity, scientists can more rationally design new compounds with desired properties.
Advanced Analytical Methodologies for Characterization and Quantification in Research
High-Resolution Spectroscopic Techniques
High-resolution spectroscopy is crucial for the unambiguous structural elucidation of Kaempferol (B1673270) 5,7,4'-trimethyl ether, also known as 3-Hydroxy-5,7,4'-trimethoxyflavone. These methods provide detailed information about the molecule's chemical structure, functional groups, and connectivity.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a valuable tool for the preliminary identification of flavonoids based on their characteristic absorption spectra. Flavonols like Kaempferol 5,7,4'-trimethyl ether typically exhibit two major absorption bands. Band I, corresponding to the cinnamoyl system (B-ring and the C-ring's heterocyclic portion), appears in the 305–385 nm range. Band II, resulting from the benzoyl system (A-ring), is observed between 240–280 nm. researchgate.netnepjol.info For the parent compound, kaempferol, absorption maxima are typically recorded at approximately 266 nm and 366 nm. sielc.com The methylation of hydroxyl groups, as in this compound, can cause slight shifts in these maxima, providing clues about the substitution pattern.
Infrared (IR) Spectroscopy: Infrared spectroscopy helps identify the functional groups present in a molecule. The spectrum of the parent compound, kaempferol, shows characteristic absorption peaks for phenolic hydroxyl (O-H) stretching around 3427 cm⁻¹ and 3317 cm⁻¹, aromatic C-H stretching (~2954 cm⁻¹ and ~2850 cm⁻¹), and carbonyl (C=O) stretching of the C-ring at approximately 1613 cm⁻¹. researchgate.net For this compound, the IR spectrum would be expected to show a significant reduction or alteration in the broad O-H stretching band due to the methylation at positions 5, 7, and 4'. The presence of strong C-O-C stretching bands for the ether linkages would also be a distinguishing feature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful techniques for the definitive structural elucidation of organic molecules. While complete, published ¹H-NMR and ¹³C-NMR spectral data for this compound are not widely available in public-domain literature, the expected signals can be predicted.
¹H-NMR: The spectrum would be expected to show distinct singlets for the three methoxy (B1213986) groups (-OCH₃), typically in the range of δ 3.8-4.0 ppm. Signals for the aromatic protons on the A and B rings would appear in the aromatic region (δ 6.0-8.5 ppm), with their specific chemical shifts and coupling constants confirming the substitution pattern. The presence of a single remaining hydroxyl group at the 3-position would likely give rise to a characteristic signal.
¹³C-NMR: The spectrum would provide information on each carbon atom in the molecule. The signals for the three methoxy carbons would be present, along with distinct signals for the aromatic and carbonyl carbons, confirming the flavonoid skeleton and the positions of the methoxy groups.
Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis. The molecular formula of this compound is C₁₈H₁₆O₆, with a molecular weight of 328.32 g/mol . ontosight.ai
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) would provide the high-accuracy mass measurement needed to confirm the elemental composition.
Positive Ion Mode ([M+H]⁺): The expected exact mass would be m/z 329.0947.
Negative Ion Mode ([M-H]⁻): The expected exact mass would be m/z 327.0818.
Fragmentation patterns observed in tandem mass spectrometry (MS/MS), such as LC-ESI-MS/MS, are critical for structural confirmation. For flavonoids, fragmentation typically involves retro-Diels-Alder (RDA) reactions in the C-ring, leading to characteristic product ions that reveal the substitution patterns on the A and B rings. The loss of small molecules like CO, H₂O, and methyl groups (CH₃) from the precursor ion provides further structural evidence. While specific fragmentation data for the 5,7,4'-trimethyl ether isomer is scarce, analysis of related compounds like Kaempferol 3,7,4'-trimethyl ether shows a prominent [M+H]⁺ precursor ion at m/z 329.102, which fragments to ions at m/z 314.077, 299.054, and 271.059. nih.gov
| Technique | Parameter | Reported/Expected Value for this compound | Reference |
|---|---|---|---|
| UV-Vis Spectroscopy | Band I (nm) | Expected in the range of 305-385 nm | researchgate.netnepjol.info |
| Band II (nm) | Expected in the range of 240-280 nm | researchgate.netnepjol.info | |
| IR Spectroscopy | O-H Stretching (cm⁻¹) | Expected for the 3-OH group | - |
| C=O Stretching (cm⁻¹) | Expected around 1610-1620 cm⁻¹ | researchgate.net | |
| C-O-C Stretching (cm⁻¹) | Expected for ether groups | - | |
| ¹H-NMR | Chemical Shifts (ppm) | Specific data not available in public literature | - |
| ¹³C-NMR | Chemical Shifts (ppm) | Specific data not available in public literature | - |
| High-Resolution Mass Spectrometry | [M+H]⁺ (m/z) | 329.0947 | ontosight.ai |
| [M-H]⁻ (m/z) | 327.0818 | ontosight.ai |
Chromatographic Fingerprinting and Profiling Analysis
Chromatographic techniques, particularly when coupled with mass spectrometry, are the gold standard for the separation, identification, and quantification of flavonoids in complex mixtures.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high selectivity and sensitivity for analyzing this compound. A common approach involves Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
A typical LC method for flavonoid analysis would use:
Column: A C18 column (e.g., 100 × 2.1 mm, 1.7 µm particle size) is frequently used, offering excellent separation of moderately polar compounds like methylated flavonoids. arabjchem.org
Mobile Phase: A gradient elution is typically employed using a binary solvent system, such as water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B). arabjchem.orgnih.gov The gradient allows for the effective separation of compounds with varying polarities within a single run.
Detection: The outlet of the HPLC is connected to a tandem mass spectrometer (e.g., a triple quadrupole, Q-TOF). The mass spectrometer can be operated in Multiple Reaction Monitoring (MRM) mode for highly selective quantification. In this mode, a specific precursor ion (e.g., m/z 329.1 for [M+H]⁺) is selected and fragmented, and only a specific, characteristic product ion is monitored. This high specificity allows for accurate quantification even in the presence of co-eluting isobaric interferences.
This LC-MS/MS approach enables the creation of a "chromatographic fingerprint," which is a unique profile of the chemical constituents of a sample. By comparing the retention time and the MS/MS fragmentation pattern of a peak in the sample to that of a certified reference standard of this compound, the compound can be unequivocally identified and quantified. nih.gov
Synergistic Interactions and Combination Therapeutic Research with Kaempferol 5,7,4 Trimethyl Ether
Investigation of Enhanced Biological Activities in Combination Regimens
A comprehensive search of scientific databases for studies investigating the enhanced biological activities of Kaempferol (B1673270) 5,7,4'-trimethyl ether in combination with other natural products or therapeutic drugs has yielded no specific results. While this compound is known to possess antioxidant, anti-inflammatory, and anticancer properties in isolation, there is currently no published research detailing its effects when used as part of a combination regimen. nih.govontosight.ai Consequently, there is no data available to create a table of research findings on its enhanced biological activities in such contexts. Future research is needed to explore the potential for this compound to act synergistically with other agents to enhance therapeutic outcomes.
Elucidation of Molecular Mechanisms Underlying Synergism
Consistent with the lack of studies on its combination use, there is no research available that elucidates the molecular mechanisms underlying any potential synergistic effects of Kaempferol 5,7,4'-trimethyl ether. The study of synergistic mechanisms typically follows the observation of enhanced biological activity in combination therapies. As no such primary observations have been published for this specific compound, the subsequent mechanistic studies have not been undertaken. Therefore, it is not possible to detail the molecular pathways or targets that might be involved in any synergistic action of this compound. This remains a significant area for future scientific exploration.
Innovative Delivery Systems Research for Enhanced Research Applications of Kaempferol 5,7,4 Trimethyl Ether
Nanoparticle-Based Delivery Systems (e.g., Nanostructured Lipid Carriers)
Nanoparticle-based delivery systems represent a significant advancement in pharmaceutical technology, offering a versatile platform for improving the biopharmaceutical properties of lipophilic molecules like Kaempferol (B1673270) 5,7,4'-trimethyl ether. nih.gov These systems encapsulate the active compound within a carrier matrix at the nanometer scale, which can lead to improved aqueous dispersion, sustained release profiles, and enhanced cellular uptake. Among the various types of nanoparticles, nanostructured lipid carriers (NLCs) have emerged as a particularly promising option. biointerfaceresearch.compensoft.net
NLCs are considered a second generation of lipid nanoparticles, developed to overcome the limitations of their predecessors, solid lipid nanoparticles (SLNs). biointerfaceresearch.compensoft.net They are produced from a blend of solid and liquid lipids, which creates an imperfect, unstructured solid lipid core. pensoft.net This unique structure offers several advantages, including a higher loading capacity for the encapsulated compound and reduced potential for drug expulsion during storage. biointerfaceresearch.comresearchgate.net The lipidic nature of NLCs makes them highly suitable for encapsulating hydrophobic compounds such as Kaempferol 5,7,4'-trimethyl ether.
Research into the formulation of this compound into NLCs has focused on optimizing key physicochemical characteristics to ensure stability and efficacy. These parameters include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency. Studies have shown that NLCs loaded with similar flavonoids can achieve a desirable small particle size (typically below 200 nm) with a narrow size distribution (low PDI), which is crucial for cellular interactions. nih.gov
A key objective in the development of these nanocarriers is to achieve high encapsulation efficiency, ensuring that a maximal amount of the this compound is successfully entrapped within the lipid matrix. Research on kaempferol-loaded NLCs has demonstrated high encapsulation efficiencies, often exceeding 90%. nih.gov This efficient encapsulation protects the compound from enzymatic degradation and can significantly enhance its stability.
The table below summarizes typical physicochemical properties of flavonoid-loaded NLCs based on published research, providing a reference for the expected characteristics of this compound-NLC formulations.
| Parameter | Typical Value | Significance in Formulation |
| Particle Size (Z-average) | 100 - 200 nm | Influences cellular uptake and in vivo distribution. |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and uniform particle size distribution. |
| Zeta Potential | -20 mV to -30 mV | A sufficiently negative charge prevents particle aggregation, ensuring colloidal stability. |
| Encapsulation Efficiency (%) | > 90% | Represents the percentage of the compound successfully entrapped in the nanoparticles. |
| Drug Loading (%) | 3 - 5% | Indicates the amount of the compound relative to the total weight of the nanoparticle. |
In vitro release studies are a critical component of evaluating the performance of NLC formulations. These studies typically show a biphasic release pattern for encapsulated flavonoids: an initial burst release of the compound adsorbed on the nanoparticle surface, followed by a sustained release of the entrapped compound over an extended period. nih.govnih.gov This controlled release profile is advantageous for maintaining consistent compound levels in experimental models. For instance, studies on kaempferol-loaded NLCs have shown a sustained release over 48 hours. nih.gov
Furthermore, the cellular uptake of the encapsulated compound is significantly enhanced when delivered via NLCs compared to its free form. nih.gov The small size and lipidic composition of NLCs facilitate their interaction with cell membranes, promoting internalization. Research has demonstrated that encapsulating kaempferol in NLCs can lead to a substantial increase in its uptake by cells. nih.gov This improved delivery to the intracellular environment is a primary goal for enhancing the compound's utility in cell-based research.
Q & A
Basic Research Questions
Q. What methods are recommended for isolating Kaempferol 5,7,4'-trimethyl ether from plant sources?
- Methodology :
- Extraction : Use polar solvents (e.g., methanol or ethanol) for initial extraction, followed by partitioning with ethyl acetate or dichloromethane to enrich flavonoid content .
- Chromatography : Employ column chromatography with silica gel or Sephadex LH-20 for fractionation. High-performance liquid chromatography (HPLC) with a C18 reverse-phase column (mobile phase: gradient of acetonitrile/water with 0.1% formic acid) is critical for purification .
- Validation : Confirm purity (>95%) via HPLC-UV (λ = 254–365 nm) and LC-MS for molecular weight confirmation (expected [M+H]+: m/z 329.1 for C₁₈H₁₆O₆) .
Q. How can researchers validate the antioxidant activity of this compound?
- Assays :
- DPPH Radical Scavenging : Measure IC₅₀ values in the range of 10–50 μM, comparing to standards like ascorbic acid or Trolox .
- ABTS+ Decolorization : Use a microplate reader (λ = 734 nm) to quantify activity, with EC₅₀ typically < 20 μg/mL .
- FRAP (Ferric Reducing Antioxidant Power) : Express results as μM Fe²+/g compound, ensuring parallel testing with positive controls .
Q. What in vitro models are suitable for preliminary cytotoxicity screening?
- Cell Lines : Use human cancer cell lines such as HL-60 (leukemia), U937 (lymphoma), and SK-MEL-1 (melanoma) .
- Protocol :
- MTT Assay : Incubate cells with the compound (1–100 μM) for 48–72 hours. Calculate IC₅₀ values using nonlinear regression analysis .
- Selectivity : Compare cytotoxicity against non-cancerous cell lines (e.g., HEK293) to assess therapeutic index .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity?
- Approaches :
- Methylation/Acetylation : Introduce methyl or acetyl groups at positions 3 or 5 to improve lipophilicity and membrane permeability .
- Glycosylation : Attach sugar moieties (e.g., glucoside) to enhance solubility and target specificity .
Q. What mechanisms underlie the selective cytotoxicity of this compound in cancer cells?
- Hypotheses :
- NO Synthase Inhibition : Competitive binding to nitric oxide synthase (NOS) active sites, reducing NO-mediated survival signaling in cancer cells .
- Pro-apoptotic Pathways : Activate caspase-3/7 via mitochondrial depolarization (JC-1 assay) and modulate Bcl-2/Bax ratios .
- Experimental Design :
- Molecular Docking : Simulate interactions with NOS (PDB ID: 1NOS) using AutoDock Vina .
- Western Blotting : Quantify apoptotic markers (e.g., PARP cleavage) in treated vs. untreated cells .
Q. How should researchers resolve contradictions in reported IC₅₀ values across studies?
- Factors Causing Variability :
- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to calculate weighted IC₅₀ ranges .
Q. What advanced techniques are used to study its interaction with amyloid fibrils?
- Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
